YF-2

Description

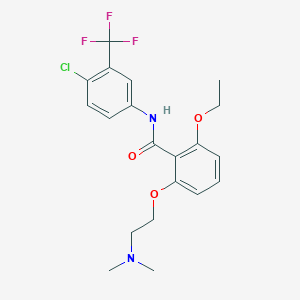

Structure

3D Structure

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLDFAKTWDTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311423-89-8 | |

| Record name | YF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a complex benzamide derivative. The proposed synthesis involves a multi-step sequence, including the preparation of a key substituted benzoic acid intermediate followed by an amide coupling reaction. This guide details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection is at the amide bond, leading to two key precursors: 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (a substituted benzoic acid) and 4-chloro-3-(trifluoromethyl)aniline (a commercially available aniline derivative). The synthesis of the benzoic acid intermediate is the more complex part of the pathway, starting from the readily available 2,6-dihydroxybenzoic acid.

Synthesis Pathway

The proposed forward synthesis is outlined in the following schematic diagram:

Experimental Protocols

The following protocols are proposed for the synthesis of the target molecule.

Step 1: Esterification of 2,6-Dihydroxybenzoic Acid

-

Reaction: 2,6-Dihydroxybenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality.

-

Procedure: To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 2,6-dihydroxybenzoate.

Step 2: Selective Ethylation of Methyl 2,6-dihydroxybenzoate

-

Reaction: One of the hydroxyl groups is selectively ethylated using ethyl iodide.

-

Procedure: To a solution of Methyl 2,6-dihydroxybenzoate (1.0 eq) in acetone, anhydrous potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.1 eq) is then added, and the reaction mixture is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-ethoxy-6-hydroxybenzoate.

Step 3: Synthesis of Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate

-

Reaction: The remaining hydroxyl group is alkylated with 2-(dimethylamino)ethyl chloride.

-

Procedure: To a solution of Methyl 2-ethoxy-6-hydroxybenzoate (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, after which a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and triethylamine (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate.

Step 4: Hydrolysis of the Ester

-

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 4-5 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid.

Step 5: Amide Coupling

-

Reaction: The synthesized carboxylic acid is coupled with 4-chloro-3-(trifluoromethyl)aniline to form the final product.

-

Procedure: To a solution of 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere are added HATU (1.1 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes. 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.

Data Presentation

Table 1: Starting Materials and Reagents

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,6-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | Starting Material |

| Methanol | CH₄O | 32.04 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| Ethyl Iodide | C₂H₅I | 155.97 | Reagent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Sodium Hydride | NaH | 24.00 | Base |

| 2-(Dimethylamino)ethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | Reagent |

| Sodium Hydroxide | NaOH | 40.00 | Reagent |

| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Starting Material |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent |

| DIPEA | C₈H₁₉N | 129.24 | Base |

| DMF | C₃H₇NO | 73.09 | Solvent |

Table 2: Intermediates and Final Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2,6-dihydroxybenzoate | C₈H₈O₄ | 168.15 |

| Methyl 2-ethoxy-6-hydroxybenzoate | C₁₀H₁₂O₄ | 196.20 |

| Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate | C₁₅H₂₃NO₄ | 281.35 |

| 2-(2-(Dimethylamino)ethoxy)-6-ethoxybenzoic acid | C₁₄H₂₁NO₄ | 267.32 |

| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide | C₂₀H₂₂ClF₃N₂O₃ | 430.85 |

Conclusion

The proposed synthesis pathway provides a viable route to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. The key challenges lie in the selective alkylation of the dihydroxybenzoic acid intermediate, which can be addressed through a protection-alkylation-alkylation-deprotection sequence. The final amide coupling can be achieved using standard, robust coupling reagents. This guide serves as a foundational document for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further investigation of this and structurally related compounds. Optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product.

YF-2 Compound: A Technical Guide to its Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF-2 is a novel small molecule compound identified as a first-in-class activator of histone acetyltransferases (HATs). Specifically, it targets the CREB-binding protein (CBP) and its paralog p300, as well as p300/CBP-associated factor (PCAF) and GCN5. By allosterically activating these key epigenetic regulators, this compound enhances histone acetylation, leading to the modulation of gene expression. This activity gives this compound significant therapeutic potential, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure

The chemical structure of this compound is provided below. The structure was rendered from its SMILES (Simplified Molecular Input Line Entry System) notation.

Chemical Formula: C₂₀H₂₂ClF₃N₂O₃ Molecular Weight: 430.85 g/mol CAS Number: 1311423-89-8 SMILES: CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Mechanism of Action

This compound functions as a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs). Unlike many epigenetic modulators that act as inhibitors, this compound enhances the enzymatic activity of CBP/p300 and GCN5/PCAF. This activation is achieved through an allosteric mechanism.

Recent studies in the context of Diffuse Large B-Cell Lymphoma (DLBCL) have elucidated that this compound interacts with the bromodomain and RING domains of CBP/p300.[1][2] This interaction induces a conformational change in the catalytic pocket, facilitating increased acetylation.[1] Furthermore, this compound promotes the autoacetylation of CBP/p300, which is a critical step for maintaining their normal function and further enhancing their enzymatic activity.[1]

The downstream effects of this compound-mediated HAT activation are profound, leading to increased acetylation of histone and non-histone proteins. A key consequence is the modulation of the p53:BCL6 axis. By inducing CBP/p300-mediated acetylation of p53 and BCL6, this compound can influence critical cellular processes such as apoptosis and cell cycle progression.[1][2] Additionally, this compound has been shown to upregulate the interferon-gamma pathway, leading to increased expression of MHC Class I and II, suggesting a role in restoring immune surveillance.[1]

Quantitative Data

The following tables summarize the available quantitative data for the this compound compound, detailing its enzymatic activation, cellular activity, and biophysical interactions.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | Assay Type | Parameter | Value (µM) |

| CBP | Cell-free HAT activation | EC50 | 2.75[3] |

| p300 | Cell-free p53 acetylation | EC50 | 6.05[1] |

| PCAF | Cell-free HAT activation | EC50 | 29.04[3] |

| GCN5 | Cell-free HAT activation | EC50 | 49.31[3] |

| p300 | Cell-free BCL6 acetylation | IC50 | 1.58[2] |

Table 2: Cellular Activity of this compound in DLBCL Cell Lines

| Cell Line | Genotype | Assay Type | Parameter | Value (µM) |

| OCI-Ly7 | EP300 +/- | Annexin V / CellTiter Glo | IC50 | 14.05[1] |

| OCI-Ly7 | Wild-type | Annexin V / CellTiter Glo | IC50 | 23.7[1] |

Table 3: Biophysical Interaction of this compound with CBP/p300

| Protein Domain | Assay Type | Parameter | Value (°C) |

| p300 catalytic core | Thermal Shift Assay | ΔTm | -2.9[1] |

| CBP catalytic core | Thermal Shift Assay | ΔTm | -3.4[1] |

| Bromodomain | Thermal Shift Assay | ΔTm | -5.6[1] |

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely available in peer-reviewed literature. However, based on the nature of the compound and the reported assays, the following methodologies are representative of the techniques likely employed.

Histone Acetyltransferase (HAT) Activity Assay (General Protocol)

This protocol describes a common method for measuring HAT activity, which can be adapted to assess the activation by this compound.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Reconstitute recombinant HAT enzyme (CBP, p300, PCAF, or GCN5) in the reaction buffer.

-

Prepare a histone substrate solution (e.g., H3 or H4 peptides or core histones) in the reaction buffer.

-

Prepare a solution of Acetyl-Coenzyme A (Acetyl-CoA), which can be radiolabeled ([³H] or [¹⁴C]) or unlabeled depending on the detection method.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the reaction buffer, histone substrate, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding the HAT enzyme and Acetyl-CoA.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Radiometric Detection: If using radiolabeled Acetyl-CoA, spot the reaction mixture onto a filter paper, wash to remove unincorporated Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

Colorimetric/Fluorometric Detection: For unlabeled assays, the production of Coenzyme A can be coupled to a colorimetric or fluorometric reporter system.[4]

-

Plot the measured activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

-

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.

-

Reagent Preparation:

-

Prepare a buffer solution for the protein of interest (e.g., HEPES buffer with appropriate salts).

-

Dilute the purified target protein (e.g., CBP/p300 catalytic core or bromodomain) to the desired concentration in the assay buffer.

-

Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a PCR plate, mix the protein solution, the fluorescent dye, and either this compound or a vehicle control.

-

Seal the plate and place it in a real-time PCR instrument.

-

-

Data Acquisition and Analysis:

-

Program the instrument to slowly increase the temperature in small increments (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

Measure the fluorescence intensity at each temperature increment.

-

Plot the fluorescence intensity versus temperature to generate a melting curve.

-

The melting temperature (Tm) is the midpoint of the transition. The change in Tm (ΔTm) in the presence of this compound indicates a direct interaction.[5]

-

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in DLBCL and a general experimental workflow for its characterization.

Caption: Proposed signaling pathway of this compound in DLBCL.

Caption: General experimental workflow for the characterization of this compound.

References

A Technical Guide to the Solubility of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

Affiliation: Google Research

Abstract

This technical guide outlines the methodologies for determining the aqueous solubility of the active pharmaceutical ingredient (API) N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing detailed experimental protocols for established methods of solubility assessment, namely thermodynamic and kinetic solubility assays. These protocols are designed to be utilized by researchers, scientists, and drug development professionals. The guide also includes visualizations of experimental workflows and a summary of key factors influencing API solubility to aid in experimental design and data interpretation.

Introduction

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is a chemical compound with the molecular formula C₂₀H₂₂ClF₃N₂O₃ and a molecular weight of 430.85 g/mol [1]. As with any potential therapeutic agent, understanding its solubility is critical for drug discovery and development. Solubility influences key parameters such as bioavailability, formulation design, and the reliability of in vitro assays[2][3][4][5]. Poor aqueous solubility can present significant challenges during preclinical and clinical development[5][6].

This guide details the two primary methods for solubility determination:

-

Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution, where the dissolved and undissolved forms of the compound are in equilibrium[3][5]. The shake-flask method is considered the gold standard for determining thermodynamic solubility[3][7][8].

-

Kinetic Solubility: This refers to the concentration at which a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer[3][9][10]. This high-throughput method is often used in the early stages of drug discovery[8][9].

Experimental Protocols

The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.

This method is widely regarded as the most reliable for measuring equilibrium solubility[3][7].

Objective: To determine the equilibrium concentration of the compound in a specified aqueous buffer at a controlled temperature.

Materials:

-

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (solid form)[1]

-

Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8))[2][11]

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detection[5][7]

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Add an excess amount of the solid compound to a stoppered flask containing a known volume of the selected aqueous buffer. It is crucial to ensure there is undissolved solid present to confirm saturation[3][7].

-

Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C)[6]. The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours[3][8]. The long incubation time is particularly important for poorly soluble compounds[7].

-

Phase Separation: After equilibration, remove the flasks and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the samples or filter the supernatant through a syringe filter[3][9].

-

Sample Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of the compound in the same buffer[2][7].

-

pH Measurement: Measure the pH of the suspension at the beginning and end of the experiment to ensure it has not significantly changed[7].

This high-throughput method is suitable for early drug discovery screening[8][9][10].

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer following the addition of a concentrated stock solution in DMSO.

Materials:

-

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Alternatively, an HPLC-MS system for concentration analysis after filtration[9]

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate and perform serial dilutions. It is important to keep the final DMSO concentration below 1% to minimize its effect on solubility[8].

-

Incubation: Shake the microplate for a set period, typically around 2 hours, at a controlled temperature (e.g., 25°C)[9].

-

Precipitation Detection: The point of precipitation can be detected by nephelometry (light scattering)[9]. Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectroscopy or HPLC-MS/MS, using a calibration curve[9][10].

Data Presentation

The results from these experiments should be tabulated for clear comparison.

Table 1: Summary of Experimental Parameters for Solubility Determination

| Parameter | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility |

| Principle | Equilibrium between dissolved and undissolved compound | Precipitation from a supersaturated solution |

| Starting Material | Solid compound | Concentrated DMSO stock solution |

| Incubation Time | 24 - 72 hours[3][8] | ~ 2 hours[9] |

| Temperature | Controlled (e.g., 25°C or 37°C)[6] | Controlled (e.g., 25°C)[9] |

| pH | Tested across a physiological range (e.g., 1.2, 4.5, 6.8, 7.4)[11] | Typically at a single pH (e.g., 7.4) |

| Analytical Method | HPLC-UV[5][7] | Nephelometry, UV-Vis, or LC-MS/MS[9][10] |

| Throughput | Low | High |

| Application | Lead optimization, formulation development[9] | Early drug discovery, high-throughput screening[8][9] |

Visualizations

The following diagrams illustrate the experimental workflows and key concepts related to solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. evotec.com [evotec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 11. who.int [who.int]

YF-2: A Technical Guide to a First-in-Class Histone Acetyltransferase Activator

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the discovery, mechanism of action, and historical development of YF-2, a pioneering activator of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).

Introduction: The Epigenetic Challenge and the Advent of this compound

In the landscape of oncology, particularly in germinal center (GC) B-cell lymphomas like Diffuse Large B-Cell Lymphoma (DLBCL), a significant portion of cases are driven by epigenetic dysregulation.[1][2] A common characteristic is the presence of monoallelic inactivating mutations in the genes encoding the histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP).[1][2] These enzymes play a critical role in regulating gene expression by adding acetyl groups to histone tails, leading to a more open chromatin structure accessible to transcription machinery.

The existence of an intact, functional allele in these cancer cells presented a unique therapeutic opportunity: to pharmacologically enhance the activity of the wild-type HAT to compensate for the mutated one. This hypothesis led to the development of this compound, a first-in-class, small-molecule HAT activator.[1][3] this compound has demonstrated selective cytotoxicity against HAT-mutated lymphoma cells and represents a novel strategy to target epigenetic vulnerabilities in cancer.[1][4]

Discovery and Development

This compound was identified through a systematic screening of a chemical library designed to find compounds with HAT-activating properties. Researchers from Columbia University designed and synthesized a library of novel chemical entities, ultimately focusing on a series of analogues sharing an N-phenylbenzamide scaffold.[4]

The screening process evaluated the cytotoxic effects of these compounds across a panel of DLBCL cell lines with known HAT mutation statuses. From this screen, this compound emerged as the lead compound due to its superior selectivity in inducing cytotoxicity in cell lines harboring EP300 mutations compared to those with wild-type EP300.[4] This selective activity validated the initial hypothesis and positioned this compound for further mechanistic and preclinical investigation.

Mechanism of Action: Allosteric Activation of p300/CBP

This compound employs an allosteric mechanism to enhance the catalytic activity of p300/CBP. Unlike a direct agonist that might bind to the active site, this compound interacts with regulatory domains of the enzyme.

A key feature of p300/CBP is a regulatory loop within its catalytic domain that undergoes autoacetylation, a process crucial for its full enzymatic activity.[1][2] this compound was found to significantly induce this autoacetylation, thereby "switching on" the enzyme.[1][2]

Thermal shift assays revealed that this compound does not bind directly to the catalytic domain. Instead, it interacts with the bromodomain and RING domains of the p300/CBP catalytic core.[1][2][3] This binding is proposed to induce a conformational change that facilitates autoacetylation of the regulatory loop and enhances the enzyme's ability to acetylate its substrates.

Once activated, p300/CBP acetylates a range of targets crucial for tumor suppression and immune surveillance, including:

-

Histones: this compound treatment leads to increased acetylation of H3K27 and H3K18.[4]

-

p53: The tumor suppressor protein p53 is a known substrate of p300. This compound enhances p53 acetylation.[4]

-

BCL6: this compound induces p300-mediated acetylation of the oncoprotein BCL6, which abrogates its activity.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|

| CBP | HAT Activity | EC50 | 2.75 µM | [6] |

| PCAF | HAT Activity | EC50 | 29.04 µM | [6] |

| GCN5 | HAT Activity | EC50 | 49.3 µM | [6] |

| p300 | H3K18 Acetylation | EC50 | 1.656 nM | [4] |

| p300 | H3K27 Acetylation | EC50 | 38.64 nM | [4] |

| p300 | BCL6 Acetylation | IC50 | 1.58 µM |[1][2] |

Table 2: Cellular Cytotoxicity of this compound in DLBCL Cell Lines

| Cell Line | EP300/HAT Status | Metric | Value | Reference |

|---|---|---|---|---|

| SUDHL-6 | Mutated | IC50 | 5 µM | [4] |

| (Generic) | Wild-Type | IC50 | 19 µM | [4] |

| SUDHL-6 (Parental) | Mutated | IC50 | 7.22 µM | [1][2] |

| SUDHL-6 (Romidepsin Resistant) | Mutated | IC50 | 2.2 µM |[1][2] |

Table 3: this compound Interaction with p300/CBP via Thermal Shift Assay

| Protein/Domain | Metric | Value (°C) | Reference |

|---|---|---|---|

| Full p300 Catalytic Core | ΔTm | -2.9 | [1][2] |

| Full CBP Catalytic Core | ΔTm | -3.4 | [1][2] |

| p300/CBP Bromodomain | ΔTm | -5.6 | [1][2] |

| p300/CBP Catalytic Domain | ΔTm | No Shift |[1][2] |

Table 4: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Treatment | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Immunized BALB/c | This compound | 50 mg/kg for 10 days | Reduced splenic weight, B-cell frequency, and GC formation.[5][7] | [5][7] |

| Xenograft (DLBCL) | This compound Only | Not Specified | Median Survival: 23 days | [7] |

| Xenograft (DLBCL) | Control (Saline) | N/A | Median Survival: 20.5 days | [7] |

| Xenograft (DLBCL) | this compound + PD-1 Inhibitor | Not Specified | Median Survival: 36 days |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

In Vitro HAT Activity Assay (Cell-Free)

-

Objective: To measure the direct effect of this compound on the enzymatic activity of recombinant HATs.

-

Materials:

-

Recombinant p300/CBP enzyme.

-

Substrate: Histone H3 peptide or full-length p53 protein.

-

Acetyl-CoA (containing ¹⁴C-labeled acetyl group for radiometric detection or unlabeled for mass spectrometry).

-

This compound dissolved in DMSO.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

-

Procedure:

-

Combine the recombinant HAT enzyme, substrate, and varying concentrations of this compound (or DMSO control) in the assay buffer.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Analyze the results:

-

Radiometric: Separate proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled acetylated substrate.

-

Mass Spectrometry: Analyze the reaction mixture to quantify the abundance of specific acetylated peptides (e.g., Ac-H3K27).

-

-

Calculate EC50 values by plotting activity versus this compound concentration.

-

Thermal Shift Assay (TSA)

-

Objective: To determine if this compound directly binds to p300/CBP or its specific domains.

-

Materials:

-

Purified recombinant protein (e.g., full p300 catalytic core, isolated bromodomain).

-

SYPRO Orange dye.

-

This compound dissolved in DMSO.

-

Assay buffer.

-

Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

-

-

Procedure:

-

Combine the purified protein, SYPRO Orange dye, and this compound (or DMSO control) in a PCR plate.

-

Place the plate in the real-time PCR instrument.

-

Apply a thermal ramp, increasing the temperature incrementally (e.g., from 25°C to 95°C).

-

Measure the fluorescence of SYPRO Orange at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

-

A significant change in Tm (ΔTm) in the presence of this compound compared to the control indicates a direct binding interaction.

-

Cellular Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on different cell lines.

-

Materials:

-

DLBCL cell lines (e.g., SUDHL-6 for HAT-mutated, OCI-Ly1 for HAT-wildtype).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, an indicator of metabolically active cells.

-

Incubate as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the results to DMSO-treated control cells and plot cell viability against this compound concentration to calculate the IC50 value.

-

This compound and Immune Modulation

Beyond direct cytotoxicity, a critical downstream effect of this compound is the modulation of the tumor immune microenvironment. In DLBCL, HAT mutations and BCL6 overexpression contribute to immune evasion, partly by downregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules, which are essential for antigen presentation to T-cells.[5][7]

Treatment with this compound has been shown to upregulate MHC-I and MHC-II expression in DLBCL cells in a dose-dependent manner.[5][7] This is a direct consequence of HAT activation and the subsequent remodeling of chromatin at the MHC gene loci. Furthermore, in vivo studies demonstrated that this compound treatment can modulate immune cell populations, leading to a reduction in CD4+ helper T-cells and an increase in CD8+ cytotoxic T-cells.[5] This shift towards a more cytotoxic T-cell profile, combined with enhanced antigen presentation, creates a more favorable environment for an anti-tumor immune response. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors, a synergy confirmed in preclinical models where the combination significantly improved survival over either agent alone.[7]

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Monoallelic CREBBP / EP300 Mutations in Germinal Center-Derived B-Cell Lymphoma with a First-in-Class Histone Acetyltransferase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. First-in-class HAT activator enhances immune checkpoint inhibitors | BioWorld [bioworld.com]

"Molecular weight and formula of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and a plausible synthetic approach for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a compound of significant interest in the field of epigenetics.

Core Compound Information

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, also known as YF-2, is a small molecule identified as a potent activator of histone acetyltransferases (HATs). Its ability to modulate epigenetic mechanisms makes it a valuable tool for research and a potential therapeutic agent.

Molecular Weight and Formula

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C20H22ClF3N2O3 |

| Molecular Weight | 430.85 g/mol |

Biological Activity and Quantitative Data

This compound is a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs).[1] It has demonstrated activity against several HATs, with varying degrees of potency. The table below summarizes the available quantitative data regarding its half-maximal effective concentrations (EC50).

| Target Enzyme | EC50 (μM) |

| CBP | 2.75 |

| PCAF | 29.04 |

| GCN5 | 49.31 |

Signaling Pathway and Mechanism of Action

This compound functions by allosterically activating histone acetyltransferases, specifically members of the p300/CBP family. The proposed mechanism involves this compound binding to the RING and bromodomain regions of the HAT enzyme. This interaction induces a conformational change in the catalytic domain, leading to enhanced acetyltransferase activity and autoacetylation of the enzyme, which further boosts its function. This activation results in the increased acetylation of histone proteins, a key event in chromatin remodeling and gene expression regulation.

Caption: Proposed mechanism of this compound action on histone acetyltransferases.

Experimental Protocols

Proposed Synthesis of 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (Intermediate 1)

This intermediate can be synthesized from commercially available 2-hydroxy-6-ethoxybenzoic acid.

-

Step 1: Alkylation. To a solution of 2-hydroxy-6-ethoxybenzoic acid in a suitable solvent (e.g., acetone, DMF), a base (e.g., potassium carbonate, sodium hydride) is added, followed by the addition of 2-chloro-N,N-dimethylethanamine. The reaction mixture is stirred at an elevated temperature until the starting material is consumed.

-

Step 2: Work-up and Purification. The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid.

Proposed Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (Final Product)

The final compound is synthesized by the amide coupling of the benzoic acid intermediate with 4-chloro-3-(trifluoromethyl)aniline.

-

Step 1: Activation of the Carboxylic Acid. 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.

-

Step 2: Amide Bond Formation. To the activated carboxylic acid solution, 4-chloro-3-(trifluoromethyl)aniline is added. The reaction is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Work-up and Purification. The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution, a basic aqueous solution, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the final product, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.

Note: This is a proposed synthetic route and would require optimization of reaction conditions, solvents, and purification methods. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Navigating the Synthesis and Supply of a Novel Epigenetic Modulator: A Technical Guide to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a compound of significant interest in the field of epigenetics. Also known by its identifier YF-2 and CAS number 1311423-89-8, this molecule has been identified as a selective histone acetyltransferase (HAT) activator, presenting potential therapeutic applications in oncology and neurodegenerative disorders. Due to its novelty, direct commercial suppliers of this compound are not readily found. This guide, therefore, focuses on a proposed synthetic route, suppliers of key starting materials, and the known biological activity of the compound, equipping research and development teams with the foundational knowledge for its acquisition and study.

Proposed Synthetic Pathway

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide can be envisioned through a multi-step process, commencing from commercially available starting materials. The logical synthetic disconnection suggests a convergent approach involving the initial formation of a central benzamide scaffold, followed by sequential alkylation of the hydroxyl groups.

Suppliers of Key Starting Materials

While direct suppliers for the final compound are scarce, the necessary precursors are readily available from various chemical vendors. A summary of these starting materials and their suppliers is provided below.

| Starting Material | CAS Number | Potential Suppliers |

| 2,6-Dihydroxybenzoic Acid | 303-07-1 | Sigma-Aldrich, TCI, Alfa Aesar, Oakwood Chemical |

| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | Sigma-Aldrich, TCI, Combi-Blocks, Ark Pharm |

| Ethyl Iodide | 75-03-6 | Sigma-Aldrich, TCI, Acros Organics, VWR |

| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | Sigma-Aldrich, TCI, Alfa Aesar, Matrix Scientific |

Detailed Experimental Protocols

The following are proposed, detailed methodologies for the key synthetic steps. These protocols are based on established chemical principles and analogous reactions found in the literature. Optimization may be required to achieve desired yields and purity.

Step 1: Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2,6-dihydroxybenzamide

Methodology:

-

To a solution of 2,6-dihydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Step 2: Selective O-Ethylation to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-6-hydroxybenzamide

Methodology:

-

Dissolve the product from Step 1 (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile.

-

Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 equivalents).

-

To this suspension, add ethyl iodide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. Selective mono-alkylation is favored under these conditions due to the differential acidity of the two hydroxyl groups, though the formation of a di-alkylated byproduct is possible.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the mono-ethylated product.

Step 3: Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

Methodology:

-

Dissolve the mono-ethylated product from Step 2 (1 equivalent) in a dry, aprotic solvent such as DMF or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents). Note that the free base may need to be generated prior to addition or a stronger base in greater excess may be required.

-

Stir the reaction at room temperature or with gentle heating until completion as indicated by TLC.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound is a first-in-class, blood-brain-barrier permeable activator of histone acetyltransferases (HATs).[1] It has been shown to selectively activate several HATs, including CBP, PCAF, and GCN5, while having no inhibitory effect on histone deacetylases (HDACs).[1] This activity leads to an increase in histone acetylation, an epigenetic mark associated with transcriptional activation.

The biological effects of this compound have been demonstrated in both in vitro and in vivo models.

| Assay | Cell Line / Model | Result | Reference |

| HAT Activation (EC₅₀) | - | CBP: 2.75 µM, PCAF: 29.04 µM, GCN5: 49.31 µM | [1] |

| Cell Proliferation Assay | U251, CCRF-CEM, Hs578T, NCI-ADR-RES | Inhibits proliferation (at various concentrations) | [1] |

| Contextual Memory | Mice | Rescues memory defects | [1] |

These findings suggest that this compound holds promise as a chemical probe to investigate the roles of HATs in various biological processes and as a potential starting point for the development of novel therapeutics for diseases characterized by epigenetic dysregulation.[1]

Experimental Workflow for In Vitro HAT Activity Assay

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound on a specific histone acetyltransferase.

This guide provides a foundational resource for researchers interested in N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound). By outlining a plausible synthetic route, identifying suppliers of starting materials, and summarizing its biological context, this document aims to facilitate further investigation into this promising epigenetic modulator.

References

An In-depth Technical Guide to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (YF-2): Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for the selective histone acetyltransferase (HAT) activator, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, commonly known as YF-2. This document is intended for use by qualified personnel in research and drug development settings.

Chemical and Physical Properties

This compound is a small molecule activator of the p300/CREB-binding protein (CBP) family of histone acetyltransferases. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide |

| Synonyms | This compound |

| CAS Number | 1311423-89-8 |

| Molecular Formula | C₂₀H₂₂ClF₃N₂O₃ |

| Molecular Weight | 430.85 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Safety and Hazard Information

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information from suppliers and related compounds suggests that standard laboratory precautions should be observed. The following table summarizes potential hazards and recommended precautions.

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | The toxicological properties have not been fully investigated. Handle with care and avoid direct contact. |

| Skin Corrosion/Irritation | May cause skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Biological Activity and Mechanism of Action

This compound is a potent and selective activator of the p300/CBP histone acetyltransferases. These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.

The activation of p300/CBP by this compound leads to increased histone acetylation, which in turn modulates the expression of target genes involved in various cellular processes.

Quantitative Data on Biological Activity:

| Target | EC₅₀ |

| CBP | 2.75 µM |

| PCAF | 29.04 µM |

| GCN5 | 49.31 µM |

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound.

This compound activates p300/CBP, leading to histone acetylation and altered gene expression.

Experimental Protocols

The following are general guidelines for the use of this compound in a research setting. Specific protocols should be optimized for individual experimental systems.

In Vitro Cell-Based Assays

1. Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.31 mg of this compound in 1 mL of DMSO.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For cell culture experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

2. Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream analysis (e.g., Western blotting for histone acetylation, gene expression analysis).

In Vivo Animal Studies (Mouse Model)

The following is a general protocol based on information from a patent application and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

1. Formulation:

-

This compound can be formulated for intraperitoneal (i.p.) injection. A suggested vehicle is a solution of DMSO, PEG300, Tween 80, and saline.[1]

-

For example, to prepare a 1 mg/mL solution, dissolve this compound in DMSO first, then add PEG300, Tween 80, and finally saline to the final volume. The final concentration of each component should be optimized for solubility and tolerability.

2. Dosing:

-

A previously reported dosing regimen for mice is 5-20 mg/kg administered via intraperitoneal injection.

-

The dosing schedule will depend on the specific experimental design (e.g., single dose, daily dosing for a set period).

3. Experimental Workflow:

A general workflow for in vivo studies with this compound.

Concluding Remarks

This guide provides a summary of the available safety and handling information for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide (this compound). As with any research chemical, it is imperative to handle this compound with care, using appropriate personal protective equipment and following standard laboratory safety procedures. Researchers should consult the latest information from their chemical supplier and their institution's safety office before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols for YF-2, a GCN5/PCAF Histone Acetyltransferase Activator

For Research Use Only.

Introduction

YF-2 is a cell-permeable small molecule activator of the GCN5 (General Control Nonderepressible 5) and PCAF (p300/CBP-Associated Factor) histone acetyltransferases (HATs).[1][2] These enzymes play a critical role in transcriptional regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. GCN5 and PCAF are key components of large multiprotein co-activator complexes and are involved in a wide array of cellular processes, including cell cycle progression, DNA repair, and differentiation. Dysregulation of GCN5/PCAF activity has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound provides a valuable tool for studying the roles of GCN5 and PCAF in these processes.

Data Presentation

This compound Activity Profile

| Target | EC50 (µM) | Assay Type |

| GCN5 | 49.3 | Cell-based assay |

| PCAF | 29.04 | Cell-based assay |

| CBP | 2.75 | Cell-based assay |

| p300 | Activity Increased | In vitro assay |

This data is compiled from publicly available sources.[1]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Non-Radioactive)

This protocol is adapted from commercially available colorimetric HAT assay kits and can be used to measure the ability of this compound to directly activate GCN5 or PCAF enzymatic activity.

Materials:

-

Recombinant human GCN5 or PCAF protein

-

This compound (dissolved in DMSO)

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

NADH Generating Enzyme

-

Developer solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 440 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in HAT Assay Buffer to desired concentrations (e.g., 2X final concentration).

-

Prepare a working solution of recombinant GCN5 or PCAF in HAT Assay Buffer.

-

Prepare working solutions of Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the GCN5 or PCAF enzyme solution to each well of a 96-well plate.

-

Add 5 µL of this compound solution or vehicle (DMSO) to the appropriate wells.

-

Add 35 µL of a master mix containing Histone H3 peptide and Acetyl-CoA to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Add 10 µL of NADH Generating Enzyme to each well.

-

Add 10 µL of Developer solution to each well.

-

Incubate at 37°C for 15-60 minutes, or until a distinct color change is observed.

-

Read the absorbance at 440 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Plot the absorbance as a function of this compound concentration to determine the EC50 value.

-

Cell-Based Histone Acetylation Assay (Western Blot)

This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a desired time period (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

-

Signaling Pathways and Workflows

Caption: this compound mediated activation of GCN5/PCAF signaling.

Caption: Workflow for assessing this compound activity.

References

Application Notes and Protocol for In Vitro Histone Acetyltransferase (HAT) Assay with N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

These application notes provide a detailed protocol for conducting an in vitro Histone Acetyltransferase (HAT) assay to evaluate the effect of the test compound, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. The protocol is designed for researchers, scientists, and drug development professionals to determine if the compound acts as an inhibitor or an activator of HAT activity.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the lysine residues of histone proteins.[1][2] This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and creating a more relaxed chromatin structure that is generally associated with transcriptional activation.[3] Dysregulation of HAT activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[2][4]

The compound N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide is a small molecule whose effect on HAT activity can be determined using the following in vitro assay. A structurally similar compound, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB), has been identified as a selective activator of KAT3B.[5] Therefore, the following protocol is designed to assess both potential activation and inhibition of HAT activity.

This protocol is based on a fluorometric assay, which offers high sensitivity and a continuous measurement of HAT activity. The principle of this assay is that the HAT enzyme transfers acetyl groups from acetyl-CoA to a histone peptide substrate. This reaction generates two products: an acetylated peptide and coenzyme A (CoA-SH). The free CoA-SH then reacts with a developer to produce a fluorescent product that can be measured.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of histone acetylation and the experimental workflow for the in vitro HAT assay.

Caption: General signaling pathway of histone acetylation by HAT enzymes.

Caption: Experimental workflow for the in vitro fluorometric HAT assay.

Experimental Protocol

This protocol is adapted from commercially available fluorometric HAT assay kits.[4]

Principle of the Assay

The HAT enzyme catalyzes the transfer of an acetyl group from Acetyl-CoA to a histone peptide substrate. The co-product of this reaction, CoA-SH, reacts with a developer to generate a fluorescent signal that is directly proportional to the HAT activity. The effect of the test compound on HAT activity is determined by comparing the fluorescence in the presence of the compound to the fluorescence of a control reaction without the compound.

Materials and Reagents

-

HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Recombinant HAT enzyme (e.g., p300/CBP, PCAF)

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

Test Compound: N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

-

Solvent for test compound (e.g., DMSO)

-

Developer solution (containing a probe that reacts with CoA-SH)

-

Positive Control (e.g., HeLa Nuclear Extract or a known HAT inhibitor/activator)

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Reagent Preparation

-

HAT Assay Buffer : Prepare the assay buffer as required. If using a concentrated stock, dilute it to 1X with ultrapure water.

-

Test Compound Stock Solution : Prepare a concentrated stock solution of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide in a suitable solvent (e.g., 10 mM in DMSO).

-

Serial Dilutions of Test Compound : Prepare serial dilutions of the test compound in HAT Assay Buffer to achieve the desired final concentrations in the assay.

-

HAT Enzyme : Dilute the HAT enzyme to the desired concentration in HAT Assay Buffer. Keep on ice.

-

Substrate Mix : Prepare a substrate mix containing the histone peptide and Acetyl-CoA in HAT Assay Buffer.

-

Developer Solution : Prepare the developer solution according to the manufacturer's instructions. Protect from light.

Assay Procedure

-

Plate Setup : In a 96-well black plate, add the following to their respective wells:

-

Blank (No Enzyme) : 50 µL of HAT Assay Buffer.

-

Positive Control (100% Activity) : 40 µL of HAT Assay Buffer and 10 µL of diluted HAT enzyme.

-

Test Compound Wells : Add a volume of the diluted test compound and HAT Assay Buffer to a total of 40 µL, then add 10 µL of diluted HAT enzyme. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Solvent Control : 40 µL of HAT Assay Buffer containing the same final concentration of solvent as the test compound wells, and 10 µL of diluted HAT enzyme.

-

-

Reaction Initiation : To all wells except the Blank, add 50 µL of the Substrate Mix to initiate the reaction. The final volume in each well should be 100 µL.

-

Incubation : Cover the plate and incubate at 37°C for 30-60 minutes.

-

Development : Add 50 µL of the Developer Solution to all wells, including the Blank.

-

Second Incubation : Cover the plate and incubate at room temperature for 15-20 minutes, protected from light.

-

Fluorescence Measurement : Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

Data Analysis

-

Background Subtraction : Subtract the average fluorescence of the Blank wells from the fluorescence of all other wells.

-

Calculate Percent Activity or Inhibition :

-

Percent Activity (for activators) : [(Corrected Fluorescence of Test Compound / Corrected Fluorescence of Solvent Control) x 100]

-

Percent Inhibition (for inhibitors) : [1 - (Corrected Fluorescence of Test Compound / Corrected Fluorescence of Solvent Control)] x 100

-

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the assay.

| Compound Concentration (µM) | Average Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Activity / Inhibition |

| Solvent Control (0 µM) | 15,250 | 15,000 | 100% Activity (Reference) |

| 0.1 | 16,850 | 16,600 | 110.7% Activity |

| 1 | 22,750 | 22,500 | 150% Activity |

| 10 | 28,750 | 28,500 | 190% Activity |

| 100 | 18,250 | 18,000 | 120% Activity |

| Known Inhibitor (10 µM) | 3,250 | 3,000 | 80% Inhibition |

| Blank | 250 | N/A | N/A |

Note: The data presented in this table is hypothetical and for illustrative purposes only. The actual results will depend on the specific experimental conditions and the activity of the test compound. This example data suggests that the test compound is a HAT activator, with peak activity around 10 µM.

References

- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Design Using YF-2 to Study Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more open chromatin structure that is permissive for transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer and neurodegenerative disorders. YF-2 is a potent, cell-permeable small molecule activator of the HATs p300/CBP, PCAF, and GCN5.[1][2] It offers a valuable tool for investigating the downstream effects of HAT activation and for screening potential therapeutic agents that modulate this pathway. These application notes provide a comprehensive guide to designing and performing cell-based assays to study histone acetylation using this compound.

Signaling Pathway: Histone Acetylation and this compound Mechanism of Action

Histone acetylation is a dynamic process balanced by the opposing activities of HATs and histone deacetylases (HDACs). HATs transfer an acetyl group from acetyl-CoA to histone lysine residues, while HDACs remove them. This compound selectively activates specific HATs, leading to an increase in histone acetylation and subsequent gene transcription.

Caption: this compound activates HATs, promoting histone acetylation and gene expression.

Experimental Workflow for this compound Cell-Based Assay

This workflow outlines the key steps for assessing the impact of this compound on histone acetylation in a cell-based format. The primary readout can be immunofluorescence, flow cytometry, or western blotting.

Caption: Workflow for assessing this compound induced histone acetylation.

Data Presentation

Table 1: Dose-Response of this compound on Histone H3 Acetylation (Ac-H3)

This table presents representative data from a flow cytometry experiment measuring the percentage of cells with high levels of acetylated histone H3 after a 24-hour treatment with this compound.

| This compound Concentration (µM) | % Cells with High Ac-H3 | Fold Change vs. Control |

| 0 (Control) | 15.2% | 1.0 |

| 0.1 | 22.8% | 1.5 |

| 0.5 | 41.0% | 2.7 |

| 1.0 | 65.4% | 4.3 |

| 2.5 | 88.2% | 5.8 |

| 5.0 | 91.2% | 6.0 |

| 10.0 | 90.5% | 6.0 |

Table 2: Time-Course of this compound (2.5 µM) on Histone H3 Acetylation (Ac-H3)

This table shows representative data from a western blot analysis, quantifying the relative band intensity of acetylated histone H3 normalized to total histone H3 at different time points after treatment with 2.5 µM this compound.

| Time Point | Relative Ac-H3 Band Intensity (Normalized to Total H3) | Fold Change vs. 0h |

| 0 h | 1.0 | 1.0 |

| 2 h | 1.8 | 1.8 |

| 4 h | 2.9 | 2.9 |

| 8 h | 4.5 | 4.5 |

| 16 h | 5.6 | 5.6 |

| 24 h | 5.8 | 5.8 |

| 48 h | 5.7 | 5.7 |

Experimental Protocols

Protocol 1: Cell-Based Assay for Histone Acetylation using Immunofluorescence

This protocol describes how to visualize and quantify changes in histone acetylation in response to this compound treatment using immunofluorescence microscopy.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Glass coverslips

-

Cell culture plates

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against acetylated histone (e.g., anti-acetyl-Histone H3)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

-

This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).

-

Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the acetylated histone signal within the nucleus using image analysis software.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol provides a method to quantify the levels of acetylated histones in cell lysates after treatment with this compound.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histone and total histone (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, treat with this compound at various concentrations or for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-